2-(Piperidin-1-ylmethyl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-ylmethyl)-1h-indole is a heterocyclic compound that features an indole core structure substituted with a piperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-1h-indole typically involves the reaction of indole with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where indole reacts with formaldehyde and piperidine to form the desired product . The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole core, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperidin-1-ylmethyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylmethyl)indolin-2-one: This compound has a similar structure but features an indolinone core instead of an indole core.
Piperidine and Piperine: These compounds are also derived from piperidine and have similar biological activities.
Uniqueness
2-(Piperidin-1-ylmethyl)-1h-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
46739-05-3 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,10,15H,1,4-5,8-9,11H2 |
InChI Key |
HPGHNDPHBSXVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.